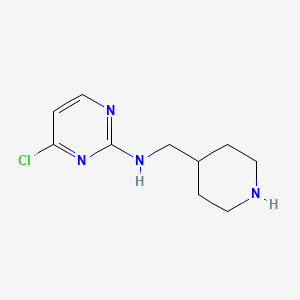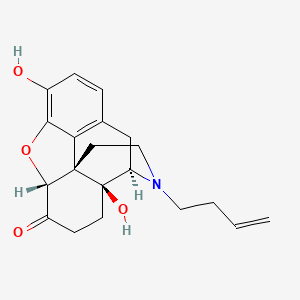
1-Benzyl vinyl medetomidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl vinyl medetomidine is a synthetic compound belonging to the class of imidazole derivatives. It is structurally characterized by the presence of a benzyl group and a vinyl group attached to the imidazole ring. This compound is known for its significant biological activities, particularly as an α2-adrenoceptor agonist, which makes it valuable in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl vinyl medetomidine typically involves multiple steps, starting from commercially available starting materials. One common method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient route without requiring problematic methylation and dehydration steps.
Industrial Production Methods: Industrial production of this compound can be achieved through environmentally favorable and commercially feasible processes. These methods often involve building the imidazole ring during the synthesis, starting from affordable starting materials such as 2,3-dimethylbenzoic acid . Mild reaction conditions are used throughout the process to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl vinyl medetomidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like MnO2.
Reduction: Hydrogenation using catalysts like Pd/C.
Substitution: Reactions involving nucleophilic or electrophilic substitution on the imidazole ring.
Common Reagents and Conditions:
Oxidation: MnO2 in dioxane under reflux conditions.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 yields oxidized imidazole derivatives, while hydrogenation results in reduced imidazole compounds .
Applications De Recherche Scientifique
1-Benzyl vinyl medetomidine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other biologically active imidazole derivatives.
Biology: Studied for its role as an α2-adrenoceptor agonist, which has implications in neurotransmission and receptor signaling.
Medicine: Investigated for its potential use as an anesthetic and analgesic due to its sedative properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-Benzyl vinyl medetomidine involves its interaction with α2-adrenoceptors. By binding to these receptors, it inhibits the release of norepinephrine, thereby modulating neurotransmission and producing sedative and analgesic effects. This interaction also affects various molecular targets and pathways, including the inhibition of sympathetic nerve activity and the reduction of pain signal propagation .
Comparaison Avec Des Composés Similaires
1-Benzyl vinyl medetomidine can be compared with other similar compounds, such as:
Medetomidine: A racemic mixture used as an anesthetic and analgesic.
Dexmedetomidine: The dextrorotatory isomer of medetomidine, known for its high selectivity and potency as an α2-adrenoceptor agonist.
Levomedetomidine: The levorotatory isomer of medetomidine, with similar but less potent effects compared to dexmedetomidine
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity for α2-adrenoceptors. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
2250243-56-0 |
|---|---|
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14H,3,13H2,1-2H3 |
Clé InChI |
LIBHRXVLASCGAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)








![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)


